Cas no 1312610-07-3 (ethyl 7-bromo-1,3-benzodioxole-4-carboxylate)
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate
- 1,3-Benzodioxole-4-carboxylic acid, 7-bromo-, ethyl ester
- AK161678
- ethyl 7-bromo-1,3-benzodioxole-4-carboxylate
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- MDL: MFCD20487962
- Inchi: 1S/C10H9BrO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3
- InChI Key: RMOIBSUSLJZWAM-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C2C=1OC([H])([H])O2
Computed Properties
- Exact Mass: 271.96842 g/mol
- Monoisotopic Mass: 271.96842 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 273.08
- XLogP3: 2.6
- Topological Polar Surface Area: 44.8
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E190528-25mg |
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate |
1312610-07-3 | 98% | 25mg |
¥823.90 | 2023-09-03 | |
| Alichem | A019064198-250mg |
Ethyl 7-Bromobenzo[d][1,3]dioxole-4-carboxylate |
1312610-07-3 | 98% | 250mg |
441.12 USD | 2021-05-31 | |
| Alichem | A019064198-1g |
Ethyl 7-Bromobenzo[d][1,3]dioxole-4-carboxylate |
1312610-07-3 | 98% | 1g |
1,102.63 USD | 2021-05-31 | |
| Chemenu | CM248794-1g |
Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate |
1312610-07-3 | 98% | 1g |
$1085 | 2021-06-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E844122-25mg |
Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate |
1312610-07-3 | 98% | 25mg |
961.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA421-200mg |
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate |
1312610-07-3 | 98% | 200mg |
3189.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA421-50mg |
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate |
1312610-07-3 | 98% | 50mg |
1274.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA421-25mg |
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate |
1312610-07-3 | 98% | 25mg |
1504CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA421-250mg |
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate |
1312610-07-3 | 98% | 250mg |
5093CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA421-100mg |
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate |
1312610-07-3 | 98% | 100mg |
3017CNY | 2021-05-08 |
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate Suppliers
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on ethyl 7-bromo-1,3-benzodioxole-4-carboxylate
Recent Advances in the Application of Ethyl 7-bromo-1,3-benzodioxole-4-carboxylate (CAS: 1312610-07-3) in Chemical Biology and Pharmaceutical Research
Ethyl 7-bromo-1,3-benzodioxole-4-carboxylate (CAS: 1312610-07-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its significance as a versatile building block in medicinal chemistry, owing to its unique structural features that allow for diverse chemical modifications. This research brief aims to provide an overview of the latest advancements in the application of this compound, focusing on its role in drug discovery and development.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of ethyl 7-bromo-1,3-benzodioxole-4-carboxylate as a precursor for the synthesis of potent kinase inhibitors. The study demonstrated that the bromine substituent at the 7-position of the benzodioxole ring facilitates efficient cross-coupling reactions, enabling the introduction of various pharmacophores. This approach led to the development of a series of compounds with promising activity against cancer-related kinases, highlighting the compound's potential in oncology drug discovery.
Another significant application of ethyl 7-bromo-1,3-benzodioxole-4-carboxylate was reported in a Nature Communications article, where it served as a key intermediate in the synthesis of novel anti-inflammatory agents. The researchers utilized the compound's carboxylate group for further derivatization, resulting in molecules with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition. This study underscores the compound's utility in designing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Recent advancements in synthetic methodology have also expanded the utility of this compound. A 2023 publication in Organic Letters described a novel palladium-catalyzed coupling reaction using ethyl 7-bromo-1,3-benzodioxole-4-carboxylate, which significantly improved the efficiency of constructing complex heterocyclic systems. This methodological breakthrough has important implications for the streamlined synthesis of drug candidates containing the benzodioxole scaffold.
From a pharmacological perspective, the benzodioxole moiety present in this compound has been associated with improved metabolic stability and blood-brain barrier penetration. Several research groups have leveraged this property in developing central nervous system (CNS)-targeted therapeutics. A recent patent application disclosed a series of neuroprotective agents derived from ethyl 7-bromo-1,3-benzodioxole-4-carboxylate, showing promising results in preclinical models of neurodegenerative diseases.
In conclusion, ethyl 7-bromo-1,3-benzodioxole-4-carboxylate (CAS: 1312610-07-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with the pharmacological advantages of the benzodioxole scaffold, makes it particularly useful for drug discovery programs targeting various therapeutic areas. Future research directions may focus on exploring its applications in emerging fields such as targeted protein degradation and PROTAC development, where its structural features could offer unique advantages.
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